(3-Acetyl-4-hydroxyphenoxy)acetic acid
Description
(3-Acetyl-4-hydroxyphenoxy)acetic acid is a phenolic acetic acid derivative characterized by a hydroxyl group at the 4-position, an acetyl group at the 3-position of the phenyl ring, and an acetic acid side chain via an ether linkage. Phenolic acetic acids are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their bioactive properties and synthetic versatility .
Properties
CAS No. |
23866-92-4 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 |
IUPAC Name |
2-(3-acetyl-4-hydroxyphenoxy)acetic acid |
InChI |
InChI=1S/C10H10O5/c1-6(11)8-4-7(2-3-9(8)12)15-5-10(13)14/h2-4,12H,5H2,1H3,(H,13,14) |
InChI Key |
CHADEJDMNFQAJI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)OCC(=O)O)O |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OCC(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s key structural features—substituent groups (hydroxyl, acetyl, methoxy, etc.) and the acetic acid chain—dictate its physicochemical and biological properties. Below is a comparison with structurally related compounds:
Substituent Group Variations
Key Observations :
- Ethoxy groups (e.g., 4-Ethoxy-3-hydroxyphenylacetic acid) increase steric bulk, reducing solubility in aqueous media .
- Acetic Acid vs. Propenoic Acid: Caffeic acid’s propenoic acid chain allows π-conjugation, enhancing antioxidant activity via radical stabilization, a feature absent in acetic acid derivatives .
Physicochemical Properties
Solubility and Stability
- Hydrophilicity : Hydroxyl and methoxy groups improve water solubility (e.g., 2-(4-Hydroxy-3-methoxyphenyl)acetic acid is soluble in polar solvents) . The acetyl group may reduce solubility but enhance stability against oxidation .
- Thermal Stability : Acetylated derivatives generally exhibit higher thermal stability than hydroxylated analogs due to reduced hydrogen bonding .
Acidity
- The acetic acid side chain confers a pKa ~2.5–3.0, making these compounds weakly acidic. Substituents influence acidity: electron-withdrawing groups (e.g., acetyl) lower pKa, while electron-donating groups (e.g., methoxy) raise it .
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